Benzyl Paraben-13C6
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Overview
Description
Benzyl Paraben-13C6, also known as 4-Hydroxybenzoic Acid Phenylmethyl Ester-13C6, is a stable isotope-labeled compound. It is a derivative of benzyl paraben, where the benzene ring is labeled with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl Paraben-13C6 can be synthesized through the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a catalyst. The reaction typically involves the use of thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay as catalysts . The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the incorporation of the carbon-13 isotopes into the benzene ring. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Benzyl Paraben-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl paraben derivatives depending on the substituent introduced.
Scientific Research Applications
Benzyl Paraben-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new preservatives and antimicrobial agents
Mechanism of Action
Benzyl Paraben-13C6, like other parabens, acts as a preservative and antimicrobial agent. Its mechanism of action involves the disruption of microbial cell membranes and inhibition of enzyme activity. The compound interferes with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids, leading to endocrine-disrupting effects . This disruption can alter steroidogenesis and enzyme activity, affecting hormone metabolism and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl Paraben
- Ethyl Paraben
- Propyl Paraben
- Butyl Paraben
Comparison
Benzyl Paraben-13C6 is unique due to its isotopic labeling, which makes it particularly useful in tracing and analytical studies. Compared to other parabens, it has similar antimicrobial and preservative properties but offers the added advantage of being detectable through isotopic analysis. This makes it a valuable tool in scientific research for studying the fate and transformation of parabens in various systems .
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
benzyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i6+1,7+1,8+1,9+1,12+1,13+1 |
InChI Key |
MOZDKDIOPSPTBH-PSKAAFQISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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